Structural Isomerism with AZD1897: Same Molecular Formula, Fundamentally Different Pharmacophore Architecture
The target compound and AZD1897 (CAS 1204181-93-0) share the identical molecular formula C18H23N3O3S and molecular weight (361.46 g/mol), yet are constitutional isomers with mutually exclusive pharmacophore topologies. AZD1897 is an ATP-competitive pan-PIM kinase inhibitor with reported IC50 values of <3 nM against PIM1, PIM2, and PIM3 . The target compound positions its imidazole on a methylene-linked phenyl ring connected via carbonyl to the azetidine nitrogen, while AZD1897 employs a fundamentally different connectivity pattern. This constitutional isomerism means the two compounds cannot be assumed to share any biological target overlap; each must be independently characterized. For procurement decisions, this distinction is critical: a researcher seeking a PIM kinase tool compound should select AZD1897, whereas the target compound offers a distinct, unexplored chemical space for novel target discovery [1].
| Evidence Dimension | Constitutional isomerism / pharmacophore topology |
|---|---|
| Target Compound Data | Imidazole-CH2-phenyl-C(=O)-azetidine-(3-isobutylsulfonyl) connectivity; InChI Key LZUODCILDLYPEY-UHFFFAOYSA-N |
| Comparator Or Baseline | AZD1897 (CAS 1204181-93-0): Different constitutional isomer with distinct atom connectivity; same molecular formula C18H23N3O3S; InChI Key differs; reported pan-PIM IC50 < 3 nM |
| Quantified Difference | Qualitative: different constitutional isomer, non-overlapping pharmacophore architecture |
| Conditions | Structural comparison by molecular formula, InChI Key, and SMILES comparison |
Why This Matters
Two compounds sharing the same molecular formula but having different atom connectivity are different chemical entities with distinct biological activities; procurement of the wrong isomer for a PIM kinase project would yield inactive material.
- [1] PubChem. Compound CID comparison; structural isomerism analysis between CAS 1797086-91-9 and CAS 1204181-93-0. InChI Key and SMILES comparison. Accessed 2026-05-09. View Source
